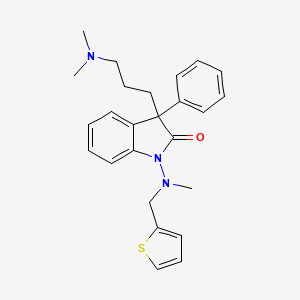

3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone

Description

This compound belongs to the 2-indolinone class, characterized by a ketone-containing indole core. Its structure includes a 3-phenyl group at position 3, a 3-(dimethylamino)propyl side chain, and a methyl-2-thenylamino substituent at position 1. Though direct pharmacological data are unavailable, structural analogs suggest possible applications in kinase inhibition or neurotransmitter targeting due to amine-functionalized side chains .

Properties

CAS No. |

33391-50-3 |

|---|---|

Molecular Formula |

C25H29N3OS |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

3-[3-(dimethylamino)propyl]-1-[methyl(thiophen-2-ylmethyl)amino]-3-phenylindol-2-one |

InChI |

InChI=1S/C25H29N3OS/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |

InChI Key |

DMLQYXRUADYZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CS3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolinone core, followed by the introduction of the dimethylamino propyl chain and the thiophen-2-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl chain or the thiophen-2-ylmethyl substituent, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Key Observations:

- Core Structure Differences: The 2-indolinone core (target and ) vs. indole () and ergoline () significantly impacts bioactivity. Indolinones are associated with kinase inhibition, while ergolines (e.g., Cabergoline) target dopamine receptors .

- Substituent Effects: The dimethylaminopropyl group in the target compound and Cabergoline enhances solubility and receptor binding . Methyl-2-thenylamino (target) vs. methylphenethylamino (): The thenyl group’s sulfur atom may improve metabolic stability compared to phenyl .

2.2 Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility over diethylamino analogs (e.g., ) .

- Lipophilicity (logP) : The thiophene ring in the target compound may lower logP compared to purely alkyl-substituted amines, balancing membrane permeability and solubility .

- Metabolism : The thenyl group’s sulfur could lead to cytochrome P450-mediated metabolism, altering half-life compared to phenyl-containing analogs .

Biological Activity

3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone, often referred to in the literature by its chemical structure and molecular formula , has garnered attention for its potential biological activities. This compound is part of a broader class of indolinone derivatives that exhibit various pharmacological effects, including antidepressant and neuroprotective properties.

The compound primarily interacts with the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. Research indicates that it may act as a selective inhibitor of SERT, thereby enhancing serotonin availability and contributing to mood regulation. This mechanism is similar to that of established antidepressants, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Pharmacological Properties

-

Antidepressant Activity :

- Studies have shown that derivatives similar to this compound can exhibit significant antidepressant effects through modulation of serotonin pathways. The binding affinity for SERT has been quantified, with key studies reporting values ranging from 19.7 nM to 30.2 nM for various analogues, indicating a strong interaction with the transporter .

-

Neuroprotective Effects :

- Preliminary findings suggest that this compound may also possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases. The exact pathways remain under investigation but are believed to involve modulation of oxidative stress responses and apoptosis pathways.

-

Analgesic Properties :

- Some studies have indicated that compounds within this class may also exhibit analgesic effects, possibly through interactions with opioid receptors or by modulating pain pathways in the central nervous system.

Study 1: Antidepressant Efficacy

A study conducted on a series of indolinone derivatives demonstrated that compounds structurally related to 3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone exhibited significant reductions in depressive-like behaviors in animal models. The study utilized behavioral assays such as the forced swim test (FST) and tail suspension test (TST) to assess efficacy.

Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that this compound could significantly reduce cell death compared to controls. The mechanism was hypothesized to involve upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Binding Affinity Data for SERT Inhibitors

| Compound Name | Structure | Value (nM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 19.7 | SERT Inhibitor |

| Compound B | Structure B | 30.2 | SERT Inhibitor |

| 3-(3-Dimethylamino)propyl... | C28H33N3O | TBD | Potential Antidepressant |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates SERT activity; potential for treating mood disorders |

| Neuroprotective | Reduces oxidative stress-induced neuronal damage |

| Analgesic | Possible interactions with pain pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.